molecular formula C16H11FN4O B2700506 5-Cyano-N-[cyano-(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide CAS No. 1385394-08-0

5-Cyano-N-[cyano-(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide

Cat. No.: B2700506
CAS No.: 1385394-08-0
M. Wt: 294.289
InChI Key: CHAOKVOYSLOUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-N-[cyano-(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with cyano, fluorophenyl, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-N-[cyano-(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where cyanoacetamides are synthesized by treating substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-N-[cyano-(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyano or fluorophenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique functional groups may interact with biological targets, offering potential therapeutic applications.

    Industry: The compound could be used in the production of specialty chemicals, polymers, or other advanced materials.

Mechanism of Action

The mechanism by which 5-Cyano-N-[cyano-(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide exerts its effects would depend on its specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity through binding interactions. The cyano and fluorophenyl groups could play a crucial role in these interactions, influencing the compound’s affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Fluoropyridines: Compounds like 2-fluoropyridine or 3-fluoropyridine share the fluoropyridine core but lack the additional cyano and carboxamide groups.

    Cyanoacetamides: These compounds, such as N-cyanoacetamide, share the cyanoacetamide functionality but differ in the substitution pattern on the pyridine ring.

Uniqueness

5-Cyano-N-[cyano-(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyano and fluorophenyl groups on the pyridine ring, along with the carboxamide functionality, makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-cyano-N-[cyano-(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O/c1-10-11(8-18)6-7-14(20-10)16(22)21-15(9-19)12-4-2-3-5-13(12)17/h2-7,15H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAOKVOYSLOUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)NC(C#N)C2=CC=CC=C2F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.